N-Cycloheptyl-2-{4-oxo-4H,5H-thieno[3,2-C]pyridin-5-YL}acetamide
Description
N-Cycloheptyl-2-{4-oxo-4H,5H-thieno[3,2-C]pyridin-5-YL}acetamide is a heterocyclic compound that features a thieno[3,2-C]pyridine core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Properties
IUPAC Name |
N-cycloheptyl-2-(4-oxothieno[3,2-c]pyridin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c19-15(17-12-5-3-1-2-4-6-12)11-18-9-7-14-13(16(18)20)8-10-21-14/h7-10,12H,1-6,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHAJOQMOMCXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=CC3=C(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cycloheptyl-2-{4-oxo-4H,5H-thieno[3,2-C]pyridin-5-YL}acetamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate thieno[3,2-C]pyridine derivatives with cycloheptylamine under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-Cycloheptyl-2-{4-oxo-4H,5H-thieno[3,2-C]pyridin-5-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated derivatives, amines, thiols, solvents like DMF or DMSO.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Cycloheptyl-2-{4-oxo-4H,5H-thieno[3,2-C]pyridin-5-YL}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: It is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-Cycloheptyl-2-{4-oxo-4H,5H-thieno[3,2-C]pyridin-5-YL}acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with cellular receptors to influence signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-C]pyridine Derivatives: Compounds with similar core structures but different substituents.
Cycloheptylamine Derivatives: Compounds with the cycloheptylamine moiety but different heterocyclic cores.
Uniqueness
N-Cycloheptyl-2-{4-oxo-4H,5H-thieno[3,2-C]pyridin-5-YL}acetamide is unique due to its specific combination of the thieno[3,2-C]pyridine core and the cycloheptylamine moiety, which imparts distinct biological activities and chemical properties compared to other similar compounds.
]quinoline-2-carboxylic acid derivatives : N-CYCLOHEPTYL-6-HO-4-OXO-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE : 4UIY: N-TERMINAL BROMODOMAIN OF HUMAN BRD4 WITH N-(1,1-dioxo-1-thian-4-yl)-5-methyl-4-oxo-7-3-(trifluoromethyl)phenyl-4H,5H-thieno-3,2-c-pyridine-2-carboximidamide : Preparation and biological properties of 2-thio-containing pyrimidines : Recent strategies in the synthesis of thiophene derivatives : Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2- ]quinoline-2-carboxylic acid derivativesFeatured Recommendations
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